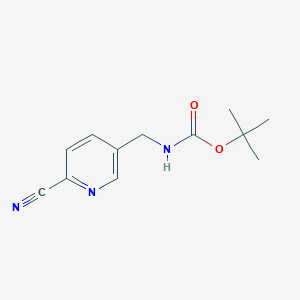

3-(Boc-aminomethyl)-6-cyanopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O2 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

tert-butyl N-[(6-cyanopyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-9-4-5-10(6-13)14-7-9/h4-5,7H,8H2,1-3H3,(H,15,16) |

InChI Key |

VJMBHARIHIDJMC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C#N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 Boc Aminomethyl 6 Cyanopyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Vibrational Spectroscopy for Functional Group Identification

Specific infrared (IR) or Raman spectroscopy data, which would provide characteristic vibrational frequencies for the functional groups present in 3-(Boc-aminomethyl)-6-cyanopyridine (such as the nitrile C≡N stretch, the carbamate (B1207046) C=O stretch, and the N-H bend), could not be located.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While a calculated exact mass for the protonated molecule [M+H]⁺ can be determined based on its molecular formula (C₁₂H₁₆N₃O₂⁺), which is 234.1237, a reported experimental value from high-resolution mass spectrometry is not available. HRMS data is essential for confirming the elemental composition of the molecule with high accuracy.

X-ray Crystallography for Solid-State Molecular Architecture

There are no published reports of the single-crystal X-ray diffraction analysis of this compound. Therefore, information regarding its solid-state molecular structure, including unit cell dimensions, space group, and precise bond lengths and angles, is not known.

Due to the lack of specific experimental data for this compound, it is not possible to generate the in-depth scientific article as outlined. Further research and publication of the spectroscopic and crystallographic data for this compound are necessary before a comprehensive analysis can be provided.

Reactivity and Chemical Transformations of 3 Boc Aminomethyl 6 Cyanopyridine

Transformations Involving the Nitrile (Cyano) Group

The nitrile group at the 6-position of the pyridine (B92270) ring is a versatile functional group that can undergo various transformations. Its electrophilic carbon atom makes it susceptible to nucleophilic attack, and the triple bond can be reduced or participate in cycloaddition reactions. pressbooks.pub

Reductions to Amines and Aldehydes

The reduction of the nitrile group offers a direct pathway to primary amines or aldehydes, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. chemistrysteps.comyoutube.com This transformation proceeds through the addition of hydride ions to the carbon-nitrogen triple bond, followed by hydrolysis to yield the amine. chemistrysteps.com

Table 1: Reagents for Nitrile Reduction to Primary Amines

| Reducing Agent | Typical Conditions | Notes |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Highly reactive, non-selective. chemistrysteps.comyoutube.com |

| Ammonia (B1221849) borane (B79455) (NH₃BH₃) | Thermal decomposition, catalyst-free | Environmentally benign, tolerates many functional groups. organic-chemistry.org |

| Diisopropylaminoborane [BH₂N(iPr)₂] | Catalytic LiBH₄ | Reduces a variety of nitriles in high yields. organic-chemistry.org |

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents such as diisobutylaluminum hydride (DIBAL-H). youtube.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed to the aldehyde upon workup. youtube.com

Table 2: Reagents for Nitrile Reduction to Aldehydes

| Reducing Agent | Typical Conditions | Notes |

| Diisobutylaluminum hydride (DIBAL-H) | Toluene or hexane (B92381) at low temperatures (e.g., -78 °C), followed by acidic workup | Commonly used for the partial reduction of nitriles to aldehydes. youtube.com |

Nucleophilic Additions and Cycloadditions to the Nitrile

The polarized nature of the carbon-nitrogen triple bond allows for nucleophilic addition reactions. pressbooks.pubnih.gov Strong nucleophiles can attack the electrophilic carbon atom, leading to the formation of various functional groups. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, it can react with azides to form tetrazoles, which are important heterocyclic structures in medicinal chemistry.

Intramolecular nucleophilic addition of an organorhodium(I) species to a cyano group has also been observed in rhodium-catalyzed reactions, highlighting the diverse reactivity of the nitrile group. nih.gov

Decyanative Functionalization Reactions

In some synthetic strategies, the cyano group can be removed and replaced with other functionalities. These decyanative reactions often proceed through transition metal-catalyzed cross-coupling reactions. For example, the cyano group can be a leaving group in Suzuki, Stille, or other cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkyl groups at the 6-position of the pyridine ring.

Chemical Behavior of the Boc-Protected Aminomethyl Moiety

The tert-butoxycarbonyl (Boc) protecting group on the aminomethyl moiety plays a crucial role in the synthetic utility of 3-(Boc-aminomethyl)-6-cyanopyridine. It masks the reactivity of the primary amine, allowing for selective transformations at other parts of the molecule. vulcanchem.com

Selective Deprotection Strategies and Amine Derivatization

The Boc group is known for its stability under a wide range of conditions but can be selectively removed under acidic conditions. fishersci.co.uk

Deprotection: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. fishersci.co.ukreddit.com The reaction proceeds via the formation of a stable tert-butyl cation. organic-chemistry.org Other milder reagents like bismuth(III) trichloride (B1173362) have also been reported for the chemoselective deprotection of N-Boc groups. researchgate.net

Table 3: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Common and effective, but can be harsh. fishersci.co.uk |

| Hydrogen chloride (HCl) | Dioxane, Methanol, or Ethyl Acetate | Provides the amine as a hydrochloride salt. fishersci.co.uk |

| Bismuth(III) trichloride (BiCl₃) | Acetonitrile/water | Offers chemoselectivity in the presence of other acid-labile groups. researchgate.net |

| Phosphoric acid (aqueous) | Environmentally benign and mild. organic-chemistry.org |

Once deprotected, the resulting primary amine, 3-(aminomethyl)-6-cyanopyridine, can undergo a variety of derivatization reactions. These include N-alkylation, N-acylation, sulfonylation, and condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines (reductive amination). syr.edu

Aminomethyl Group as a Nucleophilic or Electrophilic Synthon

The aminomethyl group, after deprotection, primarily acts as a nucleophilic synthon . The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily reacting with a wide range of electrophiles.

Conversely, while less common, the aminomethyl group can be transformed into an electrophilic synthon . For instance, conversion of the amine to a good leaving group, such as a tosylate or a diazonium salt, would render the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. However, such transformations are less frequently employed compared to its direct use as a nucleophile.

Transition Metal-Catalyzed Cross-Coupling and Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of substituted pyridines. While this compound itself lacks a typical halide leaving group for cross-coupling, its halogenated analogs are versatile substrates for a variety of powerful bond-forming reactions. The following sections discuss the potential reactivity of this scaffold in key palladium-, nickel-, and copper-catalyzed transformations, assuming the presence of a halogen (e.g., Cl, Br, I) at a reactive position such as C-2, C-4, or C-5.

1 Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium catalysis is the cornerstone of modern cross-coupling chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. organic-chemistry.orgrmit.edu.vn

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate. rsc.org A halogenated derivative of this compound would be an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst, and requires a base and often a phosphine (B1218219) ligand to facilitate the catalytic cycle. rsc.orgnih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling an amine with an aryl halide. organic-chemistry.orgwikipedia.org This reaction would allow for the introduction of primary or secondary amines onto the pyridine ring of a halogenated this compound precursor. The success of this transformation relies heavily on the choice of ligand; bulky, electron-rich phosphine ligands are commonly employed to promote the key reductive elimination step and stabilize the palladium catalyst. youtube.comnih.gov

| Reaction | Bond Formed | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Pd(OAc)₂, PdCl₂(PPh₃)₂, or other Pd(II) precatalyst; phosphine ligand (e.g., SPhos, XPhos); base (e.g., K₂CO₃, Cs₂CO₃). rsc.orgnsf.gov | Broad substrate scope, high functional group tolerance. |

| Buchwald-Hartwig | C-N | Pd(OAc)₂ or Pd₂(dba)₃; bulky phosphine ligand (e.g., BINAP, Xantphos, BrettPhos); strong base (e.g., NaOtBu, LHMDS). wikipedia.orgyoutube.com | Enables synthesis of a wide variety of aryl amines. |

2 Nickel- and Copper-Catalyzed Transformations

While palladium remains dominant, catalysts based on more earth-abundant metals like nickel and copper have gained prominence for a variety of transformations.

Nickel-Catalyzed Reactions

Nickel catalysts can perform many of the same cross-coupling reactions as palladium, often with unique reactivity and at a lower cost. nih.govmdpi.com For cyanopyridine derivatives, nickel catalysis has been used for reactions such as the cyanation of aryl sulfonates using Zn(CN)₂. researchgate.net Nickel catalysts are also effective in cross-electrophile coupling reactions, which can form C-C bonds by coupling two different electrophiles. nih.gov The properties of nickel complexes, and thus their catalytic performance, can be significantly influenced by the substituents on the supporting ligands. nih.gov

Copper-Catalyzed Transformations

Copper catalysis is well-established for Ullmann-type couplings and has seen a resurgence in modern synthetic chemistry. Copper can catalyze Suzuki-Miyaura couplings, sometimes offering advantages for specific substrates. orgsyn.org Furthermore, copper complexes are increasingly used as photoredox catalysts. acs.org The development of new ligands continues to expand the scope of copper-catalyzed reactions, enabling transformations like the chlorotrifluoromethylation of alkenes under photoredox conditions. acs.org

Radical Chemistry and Photoredox Catalysis Applications

The field of photoredox catalysis utilizes visible light to initiate single-electron transfer events, generating radical intermediates under exceptionally mild conditions. nih.gov Cyanopyridines are particularly well-suited for this type of chemistry. nih.gov

The 6-cyano group in this compound makes the molecule an excellent electron acceptor. Upon single-electron reduction, which can be initiated by a photoexcited catalyst, it forms a persistent dearomatized radical anion. nih.gov This reactivity has been harnessed in a variety of synthetic methods. For instance, modern photoredox methods can achieve alkylation, allylation, and alkenylation of pyridines via the coupling of these pyridyl radical anions with other stabilized radicals. nih.gov

A notable application involves the reaction of 4-cyanopyridine (B195900) with bis(pinacolato)diboron (B136004) to generate a pyridine-boryl radical in situ. This bifunctional species serves as both a pyridine source and a boryl radical, enabling the synthesis of C-4 substituted pyridines through a radical addition/coupling mechanism with various acceptors like enones and imines. acs.org This strategy highlights the synthetic potential of leveraging the unique radical chemistry of cyanopyridines for complex molecule synthesis. Both metal-based complexes (featuring Ir, Ru, or Cu) and metal-free organic dyes can serve as effective photoredox catalysts for these transformations. acs.orgnih.govrsc.org

Computational and Theoretical Studies of 3 Boc Aminomethyl 6 Cyanopyridine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and optimized geometry of molecules. By approximating the exchange-correlation energy, DFT calculations can achieve a high level of accuracy. For substituted pyridines, DFT has been successfully used to predict molecular structures and various properties. nih.govnih.gov

For a representative Boc-aminopyridine derivative, 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine (BABP), DFT calculations using the B3LYP functional with a cc-pVTZ basis set have been employed to determine its most stable conformation. nih.gov These calculations provide the foundational data for further analysis, including electronic properties and vibrational frequencies. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these frontier molecular orbitals (FMOs), known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

In the case of the analogous compound BABP, the HOMO-LUMO gap was calculated to be 5.17 eV. nih.gov The HOMO is primarily localized on the bromopyridine ring, while the LUMO is distributed over the Boc-amino group. This distribution indicates that an electronic transition would involve a charge transfer from the pyridine (B92270) ring to the substituent. Such analyses are vital for understanding the electronic behavior of related molecules like 3-(Boc-aminomethyl)-6-cyanopyridine.

Table 1: Calculated Electronic Properties of a Representative Boc-Aminopyridine Derivative (BABP)

| Parameter | Value (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -1.41 |

| HOMO-LUMO Gap | 5.17 |

Data sourced from DFT/B3LYP/cc-pVTZ calculations on 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. nih.gov

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of a molecule's vibrational modes, researchers can correlate them with observed spectral peaks. acs.org These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. nih.gov

For the model compound BABP, a detailed vibrational analysis was performed. The computed vibrational frequencies were scaled to achieve good agreement with experimental FT-IR and micro-Raman spectra. nih.gov The assignments of vibrational modes were made based on the Potential Energy Distribution (PED), providing a thorough understanding of the molecule's vibrational behavior. nih.gov For instance, the characteristic C≡N stretching frequency in cyanopyridine derivatives is a strong indicator in IR spectra. nih.gov

Table 2: Selected Predicted Vibrational Frequencies for a Representative Boc-Aminopyridine Derivative (BABP)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3420 |

| C=O Stretch (Boc) | 1750 | 1735 |

| Pyridine Ring Stretch | 1580 | 1575 |

| C-N Stretch | 1250 | 1245 |

Frequencies are illustrative and based on data for 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. nih.gov

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is another valuable application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. acs.org By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra.

For substituted pyridines, DFT calculations have been shown to provide reliable predictions of chemical shifts. acs.org In the context of this compound, one would expect distinct signals for the protons and carbons of the pyridine ring, the aminomethyl group, and the Boc protecting group. The electron-withdrawing nature of the cyano group at the 6-position would likely cause a downfield shift for the adjacent ring protons. chemicalbook.comchemicalbook.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic excited states of molecules. mdpi.comnih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of these absorptions. youtube.com

For cyanopyridine derivatives, TD-DFT studies can elucidate the nature of electronic transitions, such as n→π* or π→π* transitions. researchgate.net These transitions are fundamental to understanding the photophysical properties of the molecule. For a molecule like this compound, TD-DFT could predict its UV-Vis spectrum and identify the orbitals involved in its primary electronic excitations.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. nih.govuba.ar It is particularly useful for quantifying hyperconjugative interactions and charge delocalization within a molecule. The stabilization energy (E(2)) calculated in NBO analysis measures the strength of the interaction between a filled (donor) and a vacant (acceptor) orbital. scirp.org

Table 3: Illustrative NBO Analysis of Intramolecular Interactions in a Boc-Aminopyridine System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ* (C-N) | ~25-30 |

| LP (N) | π* (C=C) of Pyridine | ~15-20 |

| π (C=C) of Pyridine | π* (C=C) of Pyridine | ~10-15 |

Values are representative and based on the principles of NBO analysis for similar systems. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule and the effects of its environment, such as a solvent. acs.org

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide insights into its preferred conformations in solution. The simulations can also reveal how solvent molecules interact with different parts of the solute, influencing its structure and properties. For instance, the interaction of water molecules with the cyano and Boc groups could be explicitly studied.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound involves several key chemical transformations. While specific computational and in-depth mechanistic studies exclusively on this molecule are not extensively available in publicly accessible literature, the underlying mechanisms can be understood by examining established principles of organic chemistry and computational studies on analogous reactions. The primary transformations of interest are the formation of the cyanopyridine core and the introduction and protection of the aminomethyl group.

Formation of the 6-Cyanopyridine Moiety

A common industrial method for the synthesis of cyanopyridines is the vapor-phase ammoxidation of the corresponding methylpyridines (picolines). In the case of this compound, a plausible synthetic route would involve the ammoxidation of a precursor such as 3-methyl-6-(aminomethyl)pyridine or a related derivative.

The ammoxidation of 3-picoline to 3-cyanopyridine (B1664610) over metal oxide catalysts, typically V₂O₅/TiO₂, has been a subject of kinetic and mechanistic studies. researchgate.netacs.orgmdpi.commdpi.com The reaction is a heterogeneously catalyzed process occurring at high temperatures.

The proposed mechanism involves the following key steps:

Adsorption and Activation of Picoline: The 3-picoline molecule adsorbs onto the catalyst surface. The initial activation is believed to occur at the methyl group, leading to the formation of a surface-bound radical or a related reactive intermediate. The presence of bromide in some catalytic systems is thought to facilitate the abstraction of a hydrogen atom from the methyl group, initiating the radical oxidation mechanism. mdpi.com

Oxidative Dehydrogenation: The activated methyl group undergoes successive oxidative dehydrogenation steps to form a surface-bound aldehyde-like species (3-pyridinecarboxaldehyde).

Ammonia (B1221849) Adsorption and Reaction: Ammonia adsorbs onto the catalyst surface and reacts with the surface-bound aldehyde intermediate to form an imine.

Further Dehydrogenation to Nitrile: The imine intermediate undergoes further oxidative dehydrogenation to yield the final product, 3-cyanopyridine.

Catalyst Re-oxidation: The reduced catalyst sites are re-oxidized by oxygen present in the reaction mixture, completing the catalytic cycle.

The selectivity towards the nitrile is highly dependent on the catalyst composition and reaction conditions. For instance, the transformation of V⁵⁺/V⁴⁺ is considered more favorable for selective ammoxidation than the V⁵⁺/V³⁺ transformation. researchgate.net

Table 1: Representative Catalyst Systems and Conditions for Ammoxidation of 3-Picoline

| Catalyst System | Temperature (°C) | Conversion of 3-Picoline (%) | Yield of 3-Cyanopyridine (%) | Reference |

| V₂O₅/TiO₂ | 370 | 90 | 60 | researchgate.net |

| V₂O₅-MoO₃/SiO₂ | 380 | 99 | 95 | mdpi.com |

| V₂O₅-TiO₂-SbO₃ | 280-500 | 97 | 68 | mdpi.com |

This table presents data for the ammoxidation of 3-picoline as a model for the formation of the 6-cyanopyridine moiety. Specific data for precursors of this compound is not available.

Introduction and Protection of the Aminomethyl Group

The introduction of the aminomethyl group and its subsequent protection with the tert-butoxycarbonyl (Boc) group are crucial steps. A likely synthetic strategy involves the reductive amination of a suitable pyridine-3-carboxaldehyde derivative, followed by Boc protection.

Reductive amination typically proceeds in two main stages:

Imine Formation: The carbonyl group of the aldehyde reacts with an amine source (e.g., ammonia or an ammonium (B1175870) salt) to form an imine or an enamine intermediate. This reaction is often catalyzed by a weak acid.

Reduction: The resulting imine is then reduced to the corresponding amine using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Computational studies on related systems have elucidated the energetics of these steps.

The protection of the newly formed amino group with a Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP). The mechanism is a nucleophilic acyl substitution:

Nucleophilic Attack: The lone pair of the nitrogen atom of the aminomethyl group acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butoxycarbonate leaving group, which subsequently decomposes to tert-butanol (B103910) and carbon dioxide. The base present in the reaction mixture neutralizes the protonated amine product.

Computational studies on the Boc protection of various amines have shown that the reaction proceeds through a well-defined transition state. The reaction is generally considered to be efficient and high-yielding under mild conditions. acs.org

Table 2: Representative Conditions for Boc Protection of Amines

| Amine Substrate | Reagents | Solvent | Temperature | Yield (%) | Reference |

| 4-(Aminomethyl)pyridine | Boc₂O, TEA | Methanol | RT | 70-78 | |

| Various Aliphatic/Aromatic Amines | Boc₂O | Catalyst and Solvent-Free | RT | ~95-99 | acs.org |

This table provides general conditions for the Boc protection of amines, as specific kinetic or computational data for the protection of 3-(aminomethyl)-6-cyanopyridine could not be located.

Density Functional Theory (DFT) calculations have been employed to study the electronic structure and reactivity of various functionalized pyridines, providing insights into reaction mechanisms. researchgate.netnih.gov For instance, studies on the C-H cyanation of pyridines have used DFT to understand the regioselectivity of the reaction. While not specific to the target molecule, these studies support the general principles governing the reactivity of the pyridine ring.

Advanced Applications and Future Research Directions of 3 Boc Aminomethyl 6 Cyanopyridine

Strategic Building Block for Complex Heterocyclic Architectures

The structure of 3-(Boc-aminomethyl)-6-cyanopyridine, with its distinct reactive sites, makes it an excellent starting material for the construction of complex heterocyclic systems. The pyridine (B92270) ring itself is a common motif in many biologically active compounds. The cyano group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form new heterocyclic rings.

The Boc-protected aminomethyl group provides a latent primary amine. The Boc (tert-butoxycarbonyl) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the nucleophilic amine. This amine can then be used for various cyclization strategies, such as the formation of fused or spiro-heterocyclic systems. For instance, intramolecular reactions between the deprotected amine and a functional group derived from the cyano moiety can lead to the formation of novel bicyclic structures.

The synthesis of complex N-heterocycles is of paramount importance in medicinal chemistry and natural product synthesis. nih.gov The strategic use of building blocks like this compound allows for the efficient assembly of such intricate molecular frameworks. nih.gov

Intermediate in the Synthesis of Advanced Pharmaceutical Candidates

Pyridine and its derivatives are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide range of biologically active compounds and approved drugs. beilstein-journals.org The pyridine scaffold can significantly influence a drug molecule's pharmacokinetic and pharmacodynamic properties. this compound serves as a key intermediate in the synthesis of advanced pharmaceutical candidates for various therapeutic areas. chemicalbook.com

The dual functionality of this compound allows for its incorporation into larger molecules through sequential coupling reactions. For example, the cyano group can be a precursor for the synthesis of various nitrogen-containing heterocycles known for their medicinal properties. The protected amine, once deprotected, can be acylated or alkylated to introduce different side chains, enabling the exploration of structure-activity relationships (SAR) during the drug discovery process.

Derivatives of cyanopyridine have been investigated for their potential as anticancer agents. mdpi.comnih.gov For instance, certain cyanopyridone derivatives have shown inhibitory action against key cancer-related enzymes. mdpi.com The synthesis of such compounds often involves multi-component reactions where a cyanopyridine building block is a crucial component. researchgate.netresearchgate.netmdpi.com

Precursor for Agrochemical Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is crucial for modern agriculture. Pyridine-based compounds have also found applications in this sector. The unique electronic properties and substitution pattern of this compound make it a valuable precursor for the synthesis of novel agrochemical candidates.

Design and Synthesis of Novel Ligands for Coordination Chemistry

The pyridine nitrogen atom possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal ions. nih.gov This property makes pyridine and its derivatives, including this compound, valuable components in the design of ligands for coordination chemistry. nih.gov

Chelating Properties in Metal Complexation

Following deprotection of the aminomethyl group and potential modification of the cyano group, this compound can be transformed into multidentate ligands. For example, conversion of the cyano group to an amido or carboxylic acid group, combined with the deprotected primary amine, would create a bidentate or tridentate ligand capable of forming stable chelate complexes with various transition metals.

The resulting metal complexes can exhibit interesting structural, electronic, and magnetic properties. The specific coordination geometry and the nature of the metal-ligand bonds are influenced by the substituents on the pyridine ring. The study of such complexes contributes to a fundamental understanding of coordination chemistry and can lead to applications in areas such as catalysis and materials science. For instance, a synthetic analogue of the metal-chelating part of the anticancer drug bleomycin, which features a substituted pyridine core, has been studied for its metal-binding properties. nih.gov

Ligand Design for Organometallic Catalysis

Pyridine-based ligands are widely used in organometallic catalysis. nih.govalfachemic.com The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents, which in turn influences the reactivity of the metal center. nih.govacs.org The cyano group in this compound is strongly electron-withdrawing, which can affect the catalytic activity of a metal complex incorporating a ligand derived from it.

After appropriate synthetic modifications, ligands derived from this compound could be employed in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. alfachemic.comacs.org The ability to systematically modify the ligand structure by derivatizing both the aminomethyl and cyano groups provides a powerful tool for developing new and improved catalysts.

Integration into Functional Materials Science

Pyridine-containing molecules are integral to the development of functional materials. Their electronic properties and ability to participate in intermolecular interactions, such as hydrogen bonding and pi-stacking, make them attractive building blocks for supramolecular assemblies and functional polymers.

Ligands derived from this compound can be used to construct metal-organic frameworks (MOFs). MOFs are porous crystalline materials with potential applications in gas storage, separation, and catalysis. The structure and functionality of the MOF can be tailored by the choice of the organic linker, and the bifunctional nature of this pyridine derivative offers interesting possibilities for creating novel MOF architectures.

Furthermore, the incorporation of this building block into polymers could lead to materials with specific optical or electronic properties. The cyano group, for example, is known to influence the photophysical characteristics of organic molecules.

Potential in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for a range of technologies that manipulate light, including optical data storage, image processing, and optical switching. Organic molecules have garnered significant attention for NLO applications due to their high nonlinear polarizability, rapid response times, and molecular tailorability.

The potential of this compound in NLO applications stems from its inherent molecular architecture. The pyridine ring, an electron-deficient aromatic system, is substituted with an electron-withdrawing cyano (-CN) group and an electron-donating aminomethyl group. This "push-pull" configuration is a well-established design principle for creating molecules with large second-order hyperpolarizabilities (β), a key parameter for NLO activity. The cyano group at the 6-position acts as a strong electron acceptor, while the aminomethyl group at the 3-position, once deprotected, can serve as an effective electron donor. The tert-butoxycarbonyl (Boc) protecting group, while sterically hindering, could be strategically removed in a final synthetic step to unmask the donor amine.

Theoretical studies on similar push-pull pyridine derivatives have demonstrated significant NLO responses. For instance, computational investigations on various substituted pyridines have shown that the strategic placement of donor and acceptor groups can lead to substantial hyperpolarizability values. While no specific NLO data for this compound has been published, we can infer its potential by examining related compounds.

Table 1: Illustrative NLO Properties of Related Pyridine Derivatives (Disclaimer: The following data is for analogous compounds and is intended for illustrative purposes only, as specific data for this compound is not currently available.)

| Compound | Donor Group | Acceptor Group | Calculated First Hyperpolarizability (β) (esu) |

| 4-(dimethylamino)pyridine | -N(CH₃)₂ | - | 2.5 x 10⁻³⁰ |

| 4-nitropyridine | - | -NO₂ | 3.7 x 10⁻³⁰ |

| 4-(dimethylamino)-2-nitropyridine | -N(CH₃)₂ | -NO₂ | 15.2 x 10⁻³⁰ |

| Merocyanine derivatives of malonodinitriles | Variable donor | Malonodinitrile | Increase of 3.5 times with stronger donors researchgate.net |

Future research should focus on the synthesis of the deprotected form, 3-(aminomethyl)-6-cyanopyridine, and its subsequent experimental characterization using techniques like Hyper-Rayleigh Scattering to determine its NLO properties. Furthermore, computational studies employing Density Functional Theory (DFT) could provide valuable insights into its electronic structure and predict its hyperpolarizability, guiding further experimental work. nih.gov

Application in Electrical and Optoelectronic Materials

The same electronic characteristics that suggest NLO potential also point towards applications in electrical and optoelectronic materials. These fields require materials with specific energy levels (HOMO/LUMO) and charge transport properties for use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Pyridine derivatives are known to be useful in optoelectronics. chemmethod.com The combination of the electron-withdrawing cyano group and the electron-donating aminomethyl group in this compound creates a molecule with a potentially tunable band gap. The cyano group can lower the LUMO energy level, facilitating electron injection and transport, a desirable characteristic for n-type semiconductor materials. The aminomethyl group, on the other hand, can raise the HOMO energy level, which is beneficial for hole injection and transport in p-type materials.

The Boc-protecting group offers a synthetic handle to modify the compound's properties. For instance, the protected form could be incorporated into a polymer backbone, followed by deprotection to create a functional polymer with pendant aminomethyl cyanopyridine units. These units could then be further functionalized, for example, by N-alkylation or N-arylation, to fine-tune the electronic properties of the resulting material.

Table 2: Illustrative Electronic Properties of Related Pyridine Derivatives (Disclaimer: The following data is for analogous compounds and is intended for illustrative purposes only, as specific data for this compound is not currently available.)

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Potential Application Area |

| 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one (PyFO) | -5.89 | -2.45 | 3.44 | Dye-Sensitized Solar Cells chemmethod.com |

| 2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile (PyFM) | -6.02 | -3.01 | 3.01 | Dye-Sensitized Solar Cells chemmethod.com |

| Oligo(pyridine-furan) | -5.5 to -6.0 | -2.0 to -2.5 | ~3.5 | Organic Semiconductors rsc.org |

Research in this area would involve the synthesis and characterization of thin films of this compound and its derivatives. Techniques such as cyclic voltammetry could be used to determine the HOMO and LUMO energy levels, while fabrication and testing of simple device structures would be necessary to evaluate its performance as an active material in OLEDs, OPVs, or OFETs.

Emerging Research Frontiers and Interdisciplinary Applications

Beyond NLO and optoelectronics, the unique combination of functional groups in this compound opens doors to other research frontiers.

Chemosensors: The pyridine nitrogen and the cyano group can act as coordination sites for metal ions. The aminomethyl group, after deprotection, provides an additional binding site. This multi-dentate character suggests that the compound could be developed into a selective chemosensor. Upon binding with a specific analyte, changes in its photophysical properties, such as fluorescence, could be observed. Research on other pyridine derivatives has demonstrated their effectiveness as chemosensors for various ions and neutral species. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability to coordinate with metal ions also makes this compound a potential ligand for the construction of coordination polymers and MOFs. These materials have a wide range of applications, including gas storage, catalysis, and sensing. The Boc-protected amine allows for the initial formation of a framework, which could then be post-synthetically modified by removing the Boc group to expose reactive amine functionalities within the pores of the MOF.

Surface Modification: The aminomethyl group can be used to anchor the molecule onto various surfaces, such as silica (B1680970) or gold nanoparticles. This would allow for the modification of the surface properties, for example, to create a surface with specific electronic or recognition capabilities.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 3-(Boc-aminomethyl)-6-cyanopyridine, and how can intermediates be characterized?

- Methodological Answer : A common approach involves introducing the Boc-protected aminomethyl group via nucleophilic substitution or reductive amination. For example, 3-(Boc-aminomethyl) derivatives can be synthesized using Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃ or DMAP in THF) . The cyanopyridine moiety may be introduced via cyanation using CuCN or Pd-catalyzed cross-coupling. Intermediates should be characterized via / NMR to confirm regioselectivity and LC-MS to verify molecular weight. Purity can be assessed using reverse-phase HPLC with UV detection .

Q. How can researchers optimize reaction conditions to minimize byproducts during Boc protection of the aminomethyl group?

- Methodological Answer : Kinetic studies using in-situ FTIR or NMR can monitor Boc protection efficiency. Temperature control (0–25°C) and stoichiometric excess of Boc-anhydride (1.2–1.5 equiv) reduce side reactions like over-alkylation. Workup with aqueous NaHCO₃ removes unreacted reagents, and purification via flash chromatography (silica gel, hexane/EtOAc gradient) isolates the product .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates the molecular formula, while NMR should show the Boc tert-butyl protons (~1.4 ppm) and aminomethyl protons (~3.3–3.7 ppm). IR spectroscopy confirms the presence of the nitrile group (~2240 cm). X-ray crystallography may resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the Boc and cyano groups on pyridine’s aromatic ring. Fukui indices identify nucleophilic/electrophilic sites, guiding predictions for Suzuki-Miyaura or Buchwald-Hartwig couplings. Solvent effects (e.g., DMF vs. THF) can be simulated using the SMD continuum model .

Q. What strategies resolve contradictions in spectroscopic data for Boc-protected intermediates?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotameric equilibria of the Boc group. Variable-temperature NMR (VT-NMR) experiments between −40°C and 25°C can freeze rotamers, simplifying splitting patterns. 2D NMR (e.g., - HSQC) assigns overlapping signals, while deuteration studies clarify exchangeable protons .

Q. How can researchers design experiments to study the deprotection kinetics of the Boc group under acidic conditions?

- Methodological Answer : Use HCl (gaseous or in dioxane) or TFA in dichloromethane to deprotect the Boc group. Monitor reaction progress via NMR by tracking tert-butyl peak disappearance. Arrhenius plots (ln(k) vs. 1/T) derived from kinetic data at 25–60°C determine activation energy. LC-MS confirms the formation of the deprotected amine and identifies degradation byproducts .

Q. What advanced applications does this compound have in medicinal chemistry?

- Methodological Answer : The compound serves as a building block for kinase inhibitors. After Boc deprotection, the free amine can undergo amide coupling (e.g., EDC/HOBt) with carboxylic acids to generate target molecules. Bioactivity is assessed via enzyme inhibition assays (e.g., EGFR/HER2 kinases) in 96-well plates, using ATP-Glo™ luminescence to quantify IC values .

Methodological Notes

- Data Validation : Cross-reference NMR, MS, and elemental analysis to ensure structural integrity. For conflicting data, repeat experiments under inert atmospheres to rule out oxidation/hydrolysis .

- Theoretical Frameworks : Align synthetic goals with retrosynthetic analysis or mechanistic hypotheses to guide experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.